molecular formula C13H21IO4Si B14575458 Triethoxy[(4-iodophenoxy)methyl]silane CAS No. 61464-00-4

Triethoxy[(4-iodophenoxy)methyl]silane

Cat. No.: B14575458
CAS No.: 61464-00-4
M. Wt: 396.29 g/mol
InChI Key: LSMWERWHMUAQDF-UHFFFAOYSA-N
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Description

Contextualization within Functionalized Organosilane Chemistry

Organosilane chemistry is a field focused on compounds that feature a carbon-silicon bond. Functionalized organosilanes, with the general formula R-Si(OR')₃, are hybrid compounds that bridge the gap between organic and inorganic chemistry. mdpi.comsigmaaldrich.com The 'R' group is a non-hydrolyzable organic moiety that dictates the compound's organic compatibility and functionality, while the (OR')₃ group consists of hydrolyzable alkoxy moieties, typically methoxy (B1213986) or ethoxy groups. scispace.comencyclopedia.pub

These dual-functionality molecules act as "bridges" to promote adhesion and compatibility between dissimilar materials, such as inorganic substrates (like glass or metals) and organic polymers. encyclopedia.pubmdpi.comresearchgate.net The alkoxy groups can hydrolyze to form silanol (B1196071) (Si-OH) groups, which then condense to form stable siloxane (Si-O-Si) bonds with inorganic surfaces or with each other to form a polysiloxane network. scispace.comresearchgate.net The organic functional group 'R' can interact or co-react with a polymer matrix, creating a durable covalent link across the interface. scispace.comresearchgate.net This unique characteristic makes organofunctional silanes indispensable as coupling agents, crosslinkers, surface modifiers, and adhesion promoters in a wide array of industries. researchgate.netresearchgate.netmade-in-china.com

Significance of Phenoxy-Substituted Silanes as Molecular Building Blocks

Phenoxy-substituted silanes belong to a broader class of organoalkoxysilanes that are crucial as molecular building blocks for designing hybrid organic-inorganic materials. mdpi.com These compounds serve as precursors for a multitude of molecules and materials, enabling the modification of silica-based networks to impart specific chemical and physical properties. mdpi.com The incorporation of a phenoxy group introduces aromatic character, which can enhance thermal stability and influence the electronic and mechanical properties of the resulting materials.

Cage-type oligosiloxanes, such as those derived from trifunctional alkoxysilanes, are a prime example of well-defined molecular building blocks used to construct novel nanoporous materials with applications in catalysis and adsorption. nih.govresearchgate.net While many of these are polyhedral oligomeric silsesquioxanes (POSS) with direct Si-C bonds, the principles of using well-defined silane (B1218182) precursors to build larger, functional structures are central. nih.govacs.org Phenoxy-substituted silanes can be integrated into such frameworks, offering a versatile platform for creating materials with tailored properties.

Research Landscape of Triethoxysilanes and Aryl Halide Functionalization

The synthesis of aryltriethoxysilanes, particularly those functionalized with halides, is a significant area of research. These compounds are valuable intermediates in organic synthesis and materials science. The direct silylation of aryl halides with triethoxysilane (B36694) represents an efficient route to these molecules. nih.govresearchgate.net

Various catalytic systems have been developed to facilitate this transformation. Palladium(0)-catalyzed cross-coupling reactions have proven effective for the silylation of both aryl iodides and bromides with triethoxysilane. organic-chemistry.orgnih.gov For instance, a catalyst system using palladium(0) dibenzylideneacetone (B150790) (Pd(dba)₂) activated with specific phosphine (B1218219) ligands can effectively silylate electron-rich aryl halides. organic-chemistry.orgnih.gov While aryl iodides are often the preferred substrates, methods have been expanded to include the more accessible aryl bromides. organic-chemistry.org Rhodium-based catalysts have also been employed, broadening the scope to include ortho-, meta-, and para-substituted electron-rich and -deficient aryl iodides. researchgate.net

These synthetic advancements provide crucial pathways to molecules like Triethoxy[(4-iodophenoxy)methyl]silane, where an aryl halide moiety is integrated into a triethoxysilane structure, making them readily accessible for further applications.

Academic Rationale for Investigating this compound

The academic interest in this compound stems from its unique hybrid structure, which combines the distinct functionalities of an organosilane and an aryl iodide. This bifunctionality makes it a highly versatile molecular building block for both materials science and synthetic chemistry.

The rationale for its investigation can be summarized in the following points:

Surface Modification and Sol-Gel Chemistry: The triethoxysilyl group allows the molecule to be grafted onto surfaces containing hydroxyl groups (e.g., glass, silica (B1680970), metal oxides). It can also participate in sol-gel processes to form three-dimensional inorganic-organic hybrid networks. This is foundational to creating specialized coatings, adhesives, and composite materials. scispace.commade-in-china.com

Cross-Coupling Chemistry: The 4-iodophenyl group is a key reactive site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. The iodine atom serves as an excellent leaving group, enabling the covalent attachment of diverse organic fragments. This allows the molecule to act as a scaffold, introducing new functionalities onto a surface or within a polymer matrix that has been modified with the silane.

Synergistic Functionality: The true value of this compound lies in the combination of these two features. One can first immobilize the molecule onto a substrate via its silane group and then use the aryl iodide "handle" for subsequent on-surface synthesis. Conversely, the aryl iodide can be used to incorporate the molecule into a larger, complex organic structure, with the triethoxysilyl group remaining available for later anchoring to an inorganic material or for creating a silsesquioxane core.

This dual reactivity provides a powerful tool for the rational design of functional materials, from chromatographic stationary phases and sensors to advanced composites and electronically active materials.

Properties

CAS No.

61464-00-4

Molecular Formula

C13H21IO4Si

Molecular Weight

396.29 g/mol

IUPAC Name

triethoxy-[(4-iodophenoxy)methyl]silane

InChI

InChI=1S/C13H21IO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3

InChI Key

LSMWERWHMUAQDF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC1=CC=C(C=C1)I)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for Triethoxy 4 Iodophenoxy Methyl Silane and Analogues

Precursor Synthesis and Halogenation Strategies

The foundational steps in the synthesis of the target compound involve the construction of a phenoxymethyl intermediate, which is then followed by a regioselective iodination to introduce the iodine atom at the desired position on the phenyl ring.

Synthesis of Phenoxymethyl Intermediates

The formation of the phenoxymethyl ether linkage is a critical initial step. A widely employed and efficient method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing phenoxymethyl intermediates, this would typically involve the reaction of a phenol with an appropriate alkylating agent containing a leaving group.

For instance, a general approach would be the reaction of phenol with a halomethyl ether, such as chloromethyl methyl ether or a similar reagent, in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the halomethyl ether, displacing the halide and forming the desired phenoxymethyl ether.

Alternatively, for the synthesis of precursors for hydrosilylation, an allyl group can be introduced. For example, allyl phenyl ether can be synthesized by reacting phenol with allyl bromide in the presence of a base like potassium hydroxide (B78521). This reaction is often carried out under solvent-free conditions or in a suitable solvent. ias.ac.in

Table 1: Examples of Reagents for Phenoxymethyl Intermediate Synthesis

Phenol DerivativeAlkylating AgentBaseSolvent
PhenolChloromethyl methyl etherSodium HydrideTetrahydrofuran (B95107) (THF)
4-Iodophenol (B32979)Allyl bromidePotassium CarbonateAcetone
PhenolBenzyl bromidePotassium HydroxideNone (solvent-free)

Regioselective Iodination of Phenoxy Moieties

With the phenoxymethyl intermediate in hand, the next crucial step is the introduction of an iodine atom onto the phenyl ring in a regioselective manner, specifically at the para-position (position 4). Direct iodination of aromatic compounds can be challenging due to the low reactivity of iodine. curlyarrows.com To overcome this, an oxidizing agent is typically employed to convert molecular iodine (I₂) into a more potent electrophilic species, effectively "I+". libretexts.orgyoutube.com

Commonly used oxidizing agents for this purpose include nitric acid, hydrogen peroxide, or copper(II) salts. libretexts.orgyoutube.com The reaction of the phenoxymethyl intermediate with iodine in the presence of one of these oxidizing agents facilitates the electrophilic aromatic substitution. The phenoxy group is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the phenoxymethyl group at the ortho-positions, the para-position is generally favored, leading to the desired 4-iodo-substituted product.

The reaction conditions, such as the choice of solvent and temperature, can be optimized to maximize the yield and regioselectivity of the 4-iodophenoxy derivative. For instance, the iodination of substituted benzenes has been successfully carried out using a system of iodine and 30% aqueous hydrogen peroxide under solvent-free conditions. researchgate.net

Silicon-Carbon Bond Formation Pathways

The central challenge in the synthesis of Triethoxy[(4-iodophenoxy)methyl]silane is the formation of the stable silicon-carbon bond. Several methodologies can be employed to achieve this, each with its own advantages and specific precursor requirements.

Hydrosilylation Approaches

Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. tandfonline.com To utilize this approach for the synthesis of the target molecule, a precursor containing both the 4-iodophenoxy moiety and a terminal alkene is required. A suitable precursor would be allyl 4-iodophenyl ether. This intermediate can be synthesized via the Williamson ether synthesis by reacting 4-iodophenol with an allyl halide, such as allyl bromide, in the presence of a base. ias.ac.infrancis-press.comjk-sci.comwikipedia.orgmasterorganicchemistry.comtaylorandfrancis.comprepchem.com

Once allyl 4-iodophenyl ether is obtained, it can undergo hydrosilylation with triethoxysilane (B36694) (HSi(OEt)₃). This reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. researchgate.netresearchgate.netscientific.netacs.org The reaction proceeds via the addition of the Si-H bond across the allyl double bond, leading to the formation of the desired this compound. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Typical Catalysts for Hydrosilylation of Allyl Ethers

CatalystDescription
Speier's CatalystHexachloroplatinic acid (H₂PtCl₆) in isopropanol
Karstedt's CatalystPlatinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex
Pt/CPlatinum on activated carbon

Nucleophilic Substitution Reactions Involving Silicon Electrophiles and Organometallic Reagents

An alternative and widely used method for forming Si-C bonds is through the reaction of an organometallic nucleophile with a silicon electrophile. In this approach, a (4-iodophenoxy)methyl organometallic reagent, such as a Grignard reagent or an organolithium reagent, is first prepared.

This can be achieved by reacting a (4-iodophenoxy)methyl halide (e.g., chloride or bromide) with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, (4-iodophenoxy)methylmagnesium halide. mnstate.eduyoutube.comgoogle.comgoogle.comlibretexts.org The successful formation of Grignard reagents requires strictly anhydrous conditions to prevent quenching by protic solvents. libretexts.org

The resulting Grignard reagent, which acts as a potent carbon nucleophile, is then reacted with a suitable silicon electrophile. A common and effective electrophile for introducing the triethoxysilyl group is tetraethyl orthosilicate (TEOS, Si(OEt)₄). researchgate.net The nucleophilic (4-iodophenoxy)methyl group of the Grignard reagent attacks the silicon atom of TEOS, displacing one of the ethoxy groups to form the target molecule, this compound.

Cross-Coupling Strategies for Si-C Bond Formation

Modern organic synthesis has been revolutionized by transition metal-catalyzed cross-coupling reactions, which offer a versatile and functional group tolerant method for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These strategies can also be adapted for the formation of silicon-carbon bonds.

One potential cross-coupling approach would involve a palladium-catalyzed reaction between a (4-iodophenoxy)methyl derivative with a suitable leaving group (e.g., bromide or tosylate) and a silylmetal reagent, such as a silylcuprate or a silylzinc reagent. The palladium catalyst facilitates the oxidative addition to the (4-iodophenoxy)methyl electrophile, followed by transmetalation with the silylmetal reagent and subsequent reductive elimination to form the desired Si-C bond.

Conversely, a cross-coupling reaction could be envisioned between a (4-iodophenoxy)methyl organometallic reagent (e.g., a Grignard or organozinc reagent) and a triethoxysilane derivative bearing a leaving group. Palladium-catalyzed cross-coupling reactions of organosilicon reagents have been extensively developed and offer a powerful tool for constructing complex organosilanes. rsc.orgresearchgate.netnih.govrsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Alkoxysilane Functionalization Techniques for Phenoxy Moieties

The introduction of a phenoxy group onto an alkoxysilane backbone is most commonly achieved via the Williamson ether synthesis. This venerable yet reliable method involves the reaction of a phenoxide with an organohalide. In the context of synthesizing this compound, this would entail the reaction of 4-iodophenol with a halo-functionalized methyltriethoxysilane, such as (chloromethyl)triethoxysilane or (bromomethyl)triethoxysilane.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl group of 4-iodophenol, the 4-iodophenoxide, acts as the nucleophile, attacking the electrophilic carbon of the halomethyl group and displacing the halide leaving group. The general reaction scheme is depicted below:

Scheme 1: General Williamson Ether Synthesis for this compound

The choice of base is critical for the deprotonation of 4-iodophenol. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The selection of the base can influence the reaction rate and yield. For instance, strong bases like sodium hydride ensure complete deprotonation, driving the reaction to completion, while weaker bases like potassium carbonate may require more forcing conditions.

Alternative synthetic strategies, though less direct for this specific target molecule, include the hydrosilylation of an appropriately functionalized allyl ether of 4-iodophenol. However, the Williamson ether synthesis remains the most straightforward and widely applicable method for creating the ether linkage in aryloxymethyl-alkoxysilanes.

Optimization of Reaction Conditions and Yield for this compound

Achieving a high yield of this compound necessitates the careful optimization of several reaction parameters. These parameters are interconnected, and their fine-tuning is crucial for maximizing product formation while minimizing side reactions.

Key Optimization Parameters:

Choice of Base and Solvent: The selection of the base and solvent system is paramount. A strong base like sodium hydride in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is often effective for deprotonating phenols. Alternatively, a weaker base like potassium carbonate can be used, often in a polar aprotic solvent like acetone or acetonitrile, which can facilitate the reaction by providing a solid surface for the phenoxide to form. The choice of solvent can also influence the solubility of the reactants and the reaction temperature.

Reaction Temperature: The reaction temperature significantly impacts the rate of the Williamson ether synthesis. Elevated temperatures generally accelerate the reaction; however, excessively high temperatures can lead to decomposition of the reactants or products, or promote side reactions. A typical temperature range for this type of reaction is between room temperature and the reflux temperature of the chosen solvent.

Reaction Time: The duration of the reaction is another critical factor. The reaction should be allowed to proceed until the starting materials are consumed, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at elevated temperatures could lead to product degradation.

Nature of the Leaving Group: The reactivity of the halomethyltriethoxysilane is dependent on the leaving group. Iodides are generally better leaving groups than bromides, which are in turn better than chlorides. Therefore, using (iodomethyl)triethoxysilane would be expected to result in a faster reaction compared to its chloro- or bromo-analogs. However, the chloro- and bromo-derivatives are often more readily available and cost-effective.

Stoichiometry of Reactants: The molar ratio of the reactants can also be adjusted to optimize the yield. Using a slight excess of the more volatile or less expensive reactant can help to drive the reaction to completion.

The following table outlines a hypothetical set of reaction conditions for the synthesis of this compound based on general principles of the Williamson ether synthesis.

ParameterCondition 1Condition 2Condition 3
Reactant 1 4-Iodophenol4-Iodophenol4-Iodophenol
Reactant 2 (Chloromethyl)triethoxysilane(Bromomethyl)triethoxysilane(Chloromethyl)triethoxysilane
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent Tetrahydrofuran (THF)AcetoneN,N-Dimethylformamide (DMF)
Temperature Room Temperature to 60°CReflux80°C
Reaction Time 12-24 hours24-48 hours8-16 hours
Expected Yield Moderate to HighModerateModerate to High

Purification and Isolation Protocols for Organoalkoxysilanes

The purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. Organoalkoxysilanes are susceptible to hydrolysis, so care must be taken to exclude moisture during the workup and purification process.

Typical Purification Steps:

Filtration: After the reaction is complete, the solid byproducts, such as the salt formed from the base and the halide leaving group (e.g., NaCl, KBr), are removed by filtration.

Solvent Removal: The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.

Extraction: The crude product can be further purified by liquid-liquid extraction. This typically involves dissolving the residue in a nonpolar organic solvent, such as diethyl ether or ethyl acetate (B1210297), and washing it with water or a brine solution to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

Distillation: For volatile and thermally stable organoalkoxysilanes, vacuum distillation is a highly effective method for purification. This technique separates the desired product from less volatile impurities and any high-boiling point side products. The boiling point of this compound under reduced pressure would need to be determined experimentally.

Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography is a powerful alternative. Silica (B1680970) gel is a common stationary phase for the purification of organosilanes. A suitable eluent system, typically a mixture of nonpolar and polar solvents such as hexanes and ethyl acetate, is used to separate the target compound from impurities based on their differing polarities. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different retention factors. The progress of the separation is monitored by TLC.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Purification TechniqueDescriptionApplicability for this compound
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Potentially suitable if the compound is thermally stable and has a distinct boiling point from impurities.
Column Chromatography Separation based on differential adsorption onto a stationary phase (e.g., silica gel) with a mobile phase (eluent).Highly effective for removing polar and nonpolar impurities. The choice of eluent is critical for good separation.
Liquid-Liquid Extraction Separation of components between two immiscible liquid phases.Useful for removing water-soluble byproducts and impurities during the initial workup.

Reaction Chemistry and Mechanistic Studies of Triethoxy 4 Iodophenoxy Methyl Silane

Hydrolysis and Condensation Kinetics in Sol-Gel Processes

The sol-gel process involving Triethoxy[(4-iodophenoxy)methyl]silane, like other alkoxysilanes, is a method for creating solid materials from a chemical solution. mdpi.com The process is characterized by two fundamental reactions: hydrolysis and condensation. Initially, the ethoxy groups (-OEt) attached to the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water (hydrolysis). Subsequently, these hydroxyl groups react with each other or with remaining ethoxy groups to form Si-O-Si siloxane bridges, releasing water or ethanol (B145695) (condensation). wikipedia.orgresearchgate.net The kinetics of these reactions dictate the structure and properties of the final material.

Influence of Catalytic Agents (Acidic and Basic Conditions) on Reaction Rates

Catalysts are crucial for controlling the rates of hydrolysis and condensation. nih.gov The choice between acidic and basic catalysts significantly impacts the reaction mechanism and the resulting polymer structure. nih.gov

Under acidic conditions (e.g., using hydrochloric acid), the hydrolysis reaction is typically fast. plu.mx The mechanism involves the protonation of an ethoxy group, making it a better leaving group. This rapid hydrolysis leads to the formation of silanol (B1196071) species. However, the subsequent condensation reaction is relatively slow, particularly the reaction between two silanol groups. plu.mxresearchgate.net This kinetic profile favors the formation of linear or randomly branched, less condensed polymer chains. acs.org For this compound, this would result in a more open, porous network structure.

Under basic conditions (e.g., using ammonium (B1175870) hydroxide), the mechanism involves nucleophilic attack on the silicon atom by a hydroxide (B78521) ion. nih.gov While hydrolysis is still a key step, the condensation reaction is significantly accelerated, especially as the pH increases. researchgate.net This leads to highly branched, more compact, and particle-like (colloidal) structures. nih.govacs.org The resulting xerogels from this compound under basic catalysis would likely be denser with smaller pores compared to those formed under acidic conditions.

Table 1: Influence of Catalysis on Sol-Gel Process of Alkoxysilanes

Catalyst Condition Relative Hydrolysis Rate Relative Condensation Rate Predominant Network Structure
Acidic (pH < 7) Fast Slow Linear or randomly branched polymers

| Basic (pH > 7) | Slower than acid-catalyzed | Fast | Highly branched, dense particulate networks |

This table presents generalized kinetics for alkoxysilanes, which are expected to be applicable to this compound.

Formation and Evolution of Oligomeric and Polymeric Siloxane Networks

The transformation from monomeric this compound to a solid network involves the progressive formation of siloxane bonds (Si-O-Si). wikipedia.orgatamanchemicals.com Initially, hydrolysis generates reactive silanol (Si-OH) groups. researchgate.net These silanols then condense to form dimers, trimers, and larger oligomeric species.

The evolution of these networks can be tracked using techniques like 29Si NMR spectroscopy, which can distinguish between different silicon environments, such as monomers, end-groups, and fully condensed units within the network. plu.mxresearchgate.net As condensation proceeds, the viscosity of the solution (the "sol") increases. This process continues with the formation of larger, cross-linked polymeric structures. Eventually, these structures can span the entire volume of the liquid, resulting in the formation of a gel—a solid network enclosing the solvent phase. The specific structure of this network, whether it consists of long chains or aggregated particles, is a direct consequence of the relative rates of hydrolysis and condensation as influenced by the catalytic conditions. acs.org

Role of Solvent Systems and Water Content in Hydrolysis and Condensation

The solvent system and the amount of water present are critical parameters in the sol-gel process. researchgate.net this compound and water are generally immiscible, necessitating a co-solvent, typically an alcohol like ethanol, to create a homogeneous starting solution. researchgate.netgoogle.com

The solvent not only facilitates miscibility but also affects reaction rates. Alcohols can participate in reverse esterification reactions, and the polarity of the solvent can influence the stability of reaction intermediates. researchgate.net

The water-to-silane molar ratio (r) is a key determinant of the reaction pathway. A stoichiometric amount of water is required for complete hydrolysis. However, using a substoichiometric amount of water (low r value) will result in incomplete hydrolysis, leading to a network containing unreacted alkoxy groups. Conversely, a large excess of water can drive the hydrolysis reaction to completion quickly and can also dilute the reactants, potentially slowing the condensation step. nih.govncsu.edu The interplay between the solvent and water content allows for fine-tuning of the gelation time and the properties of the resulting material. google.com

Cross-Coupling Reactivity of the Aryl Iodide Moiety

The 4-iodophenoxy group in this compound serves as a reactive handle for carbon-carbon bond formation, a cornerstone of modern organic synthesis. This functionality is particularly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions (using the iodophenoxy group)

The Hiyama coupling is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide. wikipedia.orgchem-station.com In the context of this compound, this molecule acts as the organic halide partner, reacting with another organosilane (e.g., an aryltrimethoxysilane or a vinylsilane) to form a biaryl or styrenyl derivative, respectively.

The general mechanism for the Hiyama coupling involves a catalytic cycle:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound. core.ac.uk

Transmetalation : The organic group from the second organosilane partner is transferred to the palladium center. This step is crucial and often requires an activator, such as a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypervalent, more reactive silicate (B1173343) species. core.ac.ukorganic-chemistry.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. core.ac.uk

This reaction is valued for the low toxicity and high stability of the organosilane reagents. chem-station.com

Investigation of Catalyst Systems and Ligand Effects

The success of a Hiyama coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. mdpi.com Different combinations can dramatically affect reaction yield, substrate scope, and reaction conditions.

Catalyst Systems : A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2), palladium(II) chloride (PdCl2), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). organic-chemistry.orgmdpi.com These precursors are typically reduced in situ to the active Pd(0) species. In some cases, palladium nanoparticles supported on materials like graphene oxide or embedded in polymers have been developed as efficient and recyclable catalysts. core.ac.ukresearchgate.net

Ligand Effects : Ligands play a critical role by stabilizing the palladium catalyst, influencing its reactivity, and facilitating key steps like oxidative addition and reductive elimination. For Hiyama couplings, phosphine (B1218219) ligands are commonly employed. nih.gov Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy3) and phosphine oxides, have been shown to be effective. nih.govnih.gov The choice of ligand can be crucial, especially when using less reactive organic halides (e.g., aryl chlorides instead of iodides), by promoting the challenging oxidative addition step. nih.gov The development of new ligands has been essential for expanding the scope and efficiency of cross-coupling reactions. nih.gov

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

Palladium Source Common Ligands Typical Activator
Pd(OAc)2 XPhos, SPhos, PCy3 TBAF, NaOH, CsF
PdCl2 DABCO, Bipyridyl-type TBAF

This table summarizes catalyst systems commonly used in Hiyama and other palladium-catalyzed cross-coupling reactions that are relevant to the reactivity of the aryl iodide moiety. organic-chemistry.orgmdpi.com

Evaluation of Reaction Parameters (Temperature, Solvent, Base)

The efficiency and outcome of reactions involving aryltriethoxysilanes are highly dependent on the careful optimization of reaction parameters.

Temperature: In palladium-catalyzed cross-coupling reactions, temperature plays a critical role in both catalyst activation and reaction rate. Typically, these reactions are conducted at elevated temperatures, often in the range of 80-120 °C, to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com Lower temperatures may lead to incomplete conversion, while excessively high temperatures could result in catalyst decomposition or undesired side reactions.

Solvent: The choice of solvent is crucial for solubilizing the reactants and catalyst, as well as influencing the reaction mechanism. Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF) are commonly employed in Suzuki-Miyaura and other cross-coupling reactions involving organosilanes. nii.ac.jp The polarity and coordinating ability of the solvent can affect the stability and reactivity of the palladium catalyst and the organosilane.

Base: A base is a critical component in many cross-coupling reactions of organotrialkoxysilanes, particularly under fluoride-free conditions. nii.ac.jp Aqueous bases such as sodium hydroxide or potassium carbonate are often used. youtube.com The base is believed to activate the silane (B1218182), making it more nucleophilic and facilitating the transmetalation step. The concentration and strength of the base must be carefully controlled to promote the desired reaction without causing hydrolysis of the silane or other side reactions.

ParameterTypical Range/ExamplesRationale
Temperature 80 - 120 °CFacilitates catalytic cycle steps; balances reaction rate and catalyst stability.
Solvent Dioxane, THF, TolueneSolubilizes reactants and catalyst; influences catalyst activity.
Base NaOH, K₂CO₃, K₃PO₄Activates the silane for transmetalation.
Role of Silane Activation (e.g., Fluoride-Free Conditions, Copper Additives)

Activation of the silicon-carbon bond is a key step for the participation of organosilanes in cross-coupling reactions.

Fluoride-Free Conditions: While fluoride ions are potent activators for organosilanes, forming a hypervalent silicon species that enhances reactivity, their use can sometimes be problematic due to their basicity and potential to damage glass reactors. nih.govrsc.org Consequently, fluoride-free activation methods are highly desirable. The use of aqueous bases, as mentioned above, is a common and effective strategy for activating trialkoxysilanes in a fluoride-free manner. nii.ac.jprsc.org

Copper Additives: Copper salts can play a significant role in promoting cross-coupling reactions of organosilanes, particularly in reactions involving aryl iodides. rsc.orgbohrium.comresearchgate.net While the precise mechanism is often debated, copper(I) is believed to act as a co-catalyst, potentially facilitating the transmetalation step with the palladium center or participating in a separate catalytic cycle. Copper-catalyzed systems can offer milder reaction conditions and improved yields in certain cases. rsc.orgscilit.com

Suzuki-Miyaura and Other Aryl Cross-Coupling Reactions with Aryl Silanes

This compound possesses two potential sites for cross-coupling reactions: the C-I bond and the C-Si bond.

The Suzuki-Miyaura reaction , a cornerstone of C-C bond formation, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. youtube.comnih.gov In the context of this compound, the C-I bond would be the primary reactive site for coupling with a boronic acid or ester.

Conversely, the triethoxysilyl group can act as the nucleophilic partner in a Hiyama-type cross-coupling reaction. After activation (e.g., with a base), the silane can transfer its organic group to a palladium(II) center, which then undergoes reductive elimination with an aryl halide to form a new C-C bond. nii.ac.jp The presence of both a C-I and a C-Si bond in the same molecule allows for sequential or selective cross-coupling strategies.

Exploration of C-O/C-X Bond Activation in Cross-Coupling

The activation of C-O bonds in aryl ethers has emerged as a significant area in cross-coupling chemistry, providing an alternative to the use of aryl halides. rsc.org While the phenoxy C-O bond in this compound is generally stable, under specific catalytic conditions, particularly with nickel or palladium catalysts and strong reducing agents, cleavage and subsequent functionalization could be envisioned. However, the C-I bond is significantly more reactive and would be the preferred site of reaction under standard cross-coupling conditions.

The C-I bond (a C-X bond, where X is a halogen) is readily activated by palladium(0) catalysts in a key oxidative addition step that initiates the catalytic cycle for most cross-coupling reactions. youtube.com

Chemical Transformations at the Phenoxy-Methyl Linkage

The phenoxy-methyl linkage is an ether bond. While generally robust, it can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) or potent Lewis acids. Such cleavage would result in the formation of 4-iodophenol (B32979) and a derivative of methyltriethoxysilane. However, these conditions would likely also affect the triethoxysilyl group.

Silicon-Oxygen Bond Cleavage and Redistribution Reactions

The silicon-oxygen bonds in the triethoxy moiety are susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions. nih.govgelest.com This hydrolysis leads to the formation of silanols (Si-OH), which are highly reactive intermediates that can undergo condensation to form siloxanes (Si-O-Si). nih.gov

Redistribution reactions are also a known characteristic of alkoxysilanes. ed.ac.uk In the presence of a catalyst (often a nucleophile or an electrophile), the ethoxy and other groups attached to the silicon can exchange, leading to a mixture of different silane species. For instance, this compound could potentially disproportionate to form species with fewer or more ethoxy groups. nih.gov

Applications in Advanced Materials Science and Engineering

Organic-Inorganic Hybrid Materials Synthesis

Organically modified silicates (ORMOSILs) are hybrid materials that benefit from the synergistic combination of inorganic components (providing rigidity and thermal stability) and organic components (offering functionality and flexibility). sol-gel.netmdpi.com Triethoxy[(4-iodophenoxy)methyl]silane is an ideal precursor for such materials, enabling the creation of a covalently linked organic-inorganic network. mdpi.comnih.gov

The sol-gel process is a versatile, low-temperature method used to produce solid materials from small molecules. sol-gel.net For this compound, this process involves two primary reactions:

Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH).

Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol (B145695) as byproducts. russoindustrial.ru

This polymerization process transforms the initial solution of monomers (the "sol") into a continuous, three-dimensional solid network encapsulating the solvent (the "gel"). Subsequent drying of the gel yields a solid material, such as a dense xerogel or a highly porous aerogel.

The organic group attached to the silicon precursor plays a crucial role in determining the final structure of the hybrid material. sol-gel.net The bulky and relatively rigid (4-iodophenoxy)methyl group in this compound acts as a network modifier. During the sol-gel process, its presence sterically hinders the complete condensation of the siloxane network, creating intrinsic microporosity within the material. This is in contrast to materials made from precursors with small alkyl groups, which can form denser networks. The aromatic nature of the phenoxy group can also introduce a degree of local order within the amorphous silica (B1680970) structure.

The porosity and surface area of materials derived from this compound can be precisely controlled through co-condensation. This strategy involves mixing the functional silane (B1218182) with a network-forming agent, most commonly tetraethoxysilane (TEOS). By varying the molar ratio of this compound to TEOS, it is possible to tune the final properties of the xerogel. A higher proportion of the organosilane generally leads to a more hydrophobic material with a higher degree of microporosity, while a higher proportion of TEOS increases the cross-linking density and mechanical stability.

Table 1: Illustrative Effect of Silane Precursor on Xerogel Properties (Note: This table is illustrative and based on general principles of sol-gel chemistry, not on specific experimental data for this compound.)

Precursor(s)Expected Dominant Pore TypeExpected Surface CharacterPotential Network Structure
TEOS onlyMesoporousHydrophilicHighly cross-linked, dense
Methyltriethoxysilane + TEOSMicro/MesoporousModerately HydrophobicModerately cross-linked
This compound + TEOSMicroporousHydrophobic, AromaticSpatially modified, less cross-linked

Organofunctional silanes are widely used as coupling agents in polymer composites to improve the adhesion between inorganic fillers (like glass fibers or silica) and the organic polymer matrix. researchgate.netnih.gov this compound can function effectively in this capacity. Its triethoxysilyl group can bond to the hydroxyl-rich surface of an inorganic filler, while the (4-iodophenoxy)methyl group projects into the polymer matrix, enhancing compatibility and interfacial strength. kompozit.org.trohi-s.com

Furthermore, the iodine atom on the phenyl ring serves as a reactive site for various organic cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck couplings). This allows for the covalent grafting of polymer chains directly onto the silane molecule, either before or after its integration into a silica network or onto a filler surface. This "grafting-to" or "grafting-from" approach enables the creation of highly integrated hybrid materials with superior mechanical and thermal properties.

Sol-Gel Processing for Hybrid Network Formation

Surface Functionalization and Interface Engineering

Modifying the surface properties of materials is critical for applications ranging from chromatography to microelectronics and biomedical devices. ethz.chplatypustech.com this compound is an excellent agent for surface functionalization due to its ability to form robust, covalently bound monolayers on various substrates. ajol.info

Inorganic substrates such as silica nanoparticles, glass, and metal oxides typically possess surface hydroxyl (-OH) groups. researchgate.net These groups serve as anchor points for the silanization reaction. When exposed to such a surface, the triethoxy groups of this compound hydrolyze and condense with the surface hydroxyls, forming stable Si-O-Substrate bonds. ajol.infoepa.gov This process effectively grafts the (4-iodophenoxy)methyl functionality onto the substrate.

The key advantage of using this particular silane lies in the two-stage functionality it imparts. The initial grafting process modifies the surface energy and chemical affinity of the substrate. Subsequently, the exposed iodo-phenyl group provides a versatile chemical handle for further functionalization. nih.gov Unlike amino- or epoxy-silanes which offer one type of reactivity, the iodo group allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the attachment of complex molecules, polymers, or biomolecules with high specificity. nih.gov This makes it a superior choice for creating multifunctional surfaces for advanced applications like targeted drug delivery, catalysis, and sensor technology. nih.gov

Table 2: General Parameters for Surface Grafting Reactions (Note: Optimal conditions can vary significantly based on the substrate and desired surface coverage.)

ParameterTypical RangePurpose
Silane Concentration1-10% (v/v) in solventControls the availability of silane for reaction.
SolventAnhydrous Toluene, EthanolDissolves the silane and facilitates transport to the surface.
Reaction Temperature25 - 110 °CAffects the rate of hydrolysis and condensation.
Reaction Time1 - 24 hoursDetermines the extent of surface coverage and monolayer formation.
Curing Step100 - 120 °CRemoves residual solvent/water and promotes covalent bond formation.

Lack of Specific Research Data for this compound

Extensive searches for this particular compound did not yield specific research findings, data tables, or in-depth studies related to its applications in advanced materials science and engineering as outlined. The available information predominantly pertains to analogous but structurally distinct silane compounds, such as Triethoxy-[1-(4-iodophenyl)ethyl]silane and Triethoxy(iodomethyl)silane. While the broader class of triethoxysilane (B36694) derivatives and their role as coupling agents are well-documented, this general information does not provide the specific details required to accurately address the subsections of the proposed article for this compound.

Without dedicated research on its role in creating functionalized surfaces, enhancing interfacial adhesion, or its use in developing novel precursors and responsive materials, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until specific research on this compound becomes publicly accessible, a thorough and factual article based on the provided outline cannot be produced.

Spectroscopic and Advanced Characterization Techniques for Triethoxy 4 Iodophenoxy Methyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural analysis of organosilicon compounds, offering unparalleled detail about the chemical environment of specific nuclei. jchps.comslideshare.net For Triethoxy[(4-iodophenoxy)methyl]silane, NMR studies focusing on ¹H, ¹³C, and ²⁹Si nuclei are fundamental for a comprehensive molecular characterization.

Solution-state NMR provides definitive structural information for the this compound monomer. Each nucleus (¹H, ¹³C, ²⁹Si) offers a unique perspective on the molecular architecture.

¹H NMR: This technique reveals the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the iodophenoxy group, the methylene protons of the -CH₂- bridge, and the methyl and methylene protons of the triethoxy (-OCH₂CH₃) groups. The integration of these signals provides a quantitative ratio of the different types of protons, while their splitting patterns (e.g., triplet and quartet for the ethoxy group) confirm the connectivity of adjacent protons.

¹³C NMR: This analysis identifies all unique carbon environments within the molecule. The spectrum would display separate resonances for the aromatic carbons (with the carbon bonded to iodine showing a characteristic shift), the bridging methylene carbon, and the two distinct carbons of the ethoxy groups. The chemical shifts are sensitive to the electronic environment, confirming the presence of the phenoxy, methyl, and silane (B1218182) functionalities.

²⁹Si NMR: As the core of the silane, the silicon nucleus provides crucial information. nih.gov The ²⁹Si chemical shift is highly sensitive to the substituents attached to the silicon atom. rsc.orgunige.ch For the monomer, a single resonance is expected in a region characteristic of an organotrialkoxysilane. This signal's position confirms the T⁰ (zero siloxane bonds) environment of the silicon atom before hydrolysis and condensation.

A summary of predicted NMR chemical shifts for this compound is presented below.

NucleusGroupPredicted Chemical Shift (δ, ppm)
¹HAromatic (C₆H₄)6.8 - 7.6
Methylene (-OCH₂Si)~3.9
Ethoxy (-OCH₂CH₃)~3.8 (quartet)
Ethoxy (-OCH₂CH₃)~1.2 (triplet)
¹³CAromatic (C-I)~85
Aromatic (C-O)~159
Aromatic (C-H)118 - 140
Methylene (-OCH₂Si)~65
Ethoxy (-OCH₂)~58
Ethoxy (-CH₃)~18
²⁹SiSi(OEt)₃-45 to -55

Note: These are predicted values based on typical shifts for analogous functional groups.

Upon hydrolysis and condensation, this compound transforms from a discrete monomer into a cross-linked polysiloxane network. Solid-state NMR is essential for characterizing this amorphous, insoluble material. researchgate.net

²⁹Si Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is the most powerful technique for analyzing the degree of condensation in the siloxane network. researchgate.net The single ²⁹Si peak of the monomer is replaced by a series of broader peaks corresponding to silicon atoms with different numbers of siloxane (Si-O-Si) bonds. These are denoted as Tⁿ structures, where 'T' signifies a trifunctional silane unit and 'n' is the number of bridging oxygen atoms. researchgate.netresearchgate.net

T¹: One Si-O-Si bond, with two remaining silanol (B1196071) (Si-OH) groups.

T²: Two Si-O-Si bonds, with one remaining silanol group.

T³: Three Si-O-Si bonds, indicating a fully condensed silicon atom.

The relative areas of the T¹, T², and T³ peaks allow for the quantification of the network's cross-linking density. researchgate.netnih.gov

SpeciesStructureTypical ²⁹Si Chemical Shift (δ, ppm)
R-Si(OSi)(OH)₂-50 to -60
R-Si(OSi)₂(OH)-60 to -70
R-Si(OSi)₃-70 to -80

Note: R represents the (4-iodophenoxy)methyl group.

¹³C and ¹H Solid-State NMR: These techniques confirm that the organic (4-iodophenoxy)methyl moiety remains intact within the polymer network and can provide insights into the mobility and packing of the organic side chains. researchgate.netresearchgate.netnih.gov

In-situ NMR spectroscopy allows for real-time monitoring of the chemical reactions involved in the formation of the polysiloxane network. nih.gov By conducting the hydrolysis and condensation reactions directly within an NMR tube, the transformation from monomer to polymer can be tracked. researchgate.nettandfonline.comtandfonline.com

The process typically involves two main stages:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silane react with water to form reactive silanol groups (-OH) and ethanol (B145695). researchgate.net In-situ ¹H NMR can monitor the disappearance of the ethoxy signals and the appearance of ethanol. ²⁹Si NMR tracks the shift of the T⁰ peak to signals corresponding to partially and fully hydrolyzed species [R-Si(OEt)₃₋ₓ(OH)ₓ].

Condensation: The newly formed silanol groups react with each other (or with remaining ethoxy groups) to form stable siloxane (Si-O-Si) bonds and release water or ethanol. researchgate.net In-situ ²⁹Si NMR is particularly powerful here, as it directly observes the consumption of silanol species and the sequential formation of T¹, T², and T³ structures, providing kinetic data on the rate of network formation. tandfonline.comtandfonline.com

This approach provides invaluable mechanistic information on how factors like pH, catalyst, and solvent influence the rates of hydrolysis and condensation. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of chemical bonds. It is highly effective for identifying functional groups and monitoring chemical changes during polymerization.

FTIR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups present in this compound and tracking their transformation during the sol-gel process. ethz.chnih.gov

In the monomer, the FTIR spectrum would be characterized by:

Strong absorptions from Si-O-C and C-O-C stretching in the 1100-1000 cm⁻¹ region, characteristic of the triethoxysilyl group.

Aromatic C=C stretching bands around 1600-1475 cm⁻¹.

Aliphatic C-H stretching from the ethoxy and methylene groups just below 3000 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

During hydrolysis and condensation, significant changes occur in the spectrum:

The intensity of the Si-O-C peaks decreases as the ethoxy groups are hydrolyzed. nih.gov

A broad band appears in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of silanol (Si-OH) groups and adsorbed water.

A new, broad, and strong absorption appears around 1130-1000 cm⁻¹, which is characteristic of the Si-O-Si asymmetric stretching of the forming siloxane network. ethz.ch

Wavenumber (cm⁻¹)AssignmentMonomer/Polymer
3200-3600O-H stretch (Si-OH, H₂O)Polymer
~3050Aromatic C-H stretchBoth
2850-2980Aliphatic C-H stretchBoth
~1580, 1480Aromatic C=C stretchBoth
1170-1000Si-O-C stretchMonomer
1130-1000Si-O-Si asymmetric stretchPolymer
~960Si-OH stretchPolymer

Raman spectroscopy is an excellent complementary technique to FTIR, particularly for studying symmetric vibrations and bonds that are weakly active in infrared absorption. mdpi.comrsc.org For this compound and its derivatives, Raman spectroscopy can provide clear structural information. nih.gov

Key features in the Raman spectrum of the monomer would include:

Strong bands corresponding to the aromatic ring vibrations , particularly the symmetric "ring breathing" mode.

Characteristic vibrations for the C-I bond .

Vibrations associated with the Si-O and C-H bonds.

Like FTIR, Raman spectroscopy can be used to monitor the sol-gel process. rsc.orgnih.gov The formation of the siloxane network is evidenced by the appearance of bands associated with Si-O-Si symmetric stretching modes. Because the Raman signal for water is typically weak, this technique can be advantageous for studying hydrolysis in aqueous environments.

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
2880-2940Aliphatic C-H stretch
~1580Aromatic C=C stretch
~1000Aromatic ring breathing
600-800Si-O-C stretch
400-500Si-O-Si symmetric stretch (in polymer)

Note: These are predicted values based on typical shifts for analogous functional groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.ukwikipedia.org When this compound is analyzed, typically using a technique like electron ionization (EI), it forms an energetically unstable molecular ion (M+) that breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

The fragmentation of organosilanes is well-documented and often involves the cleavage of bonds adjacent to the silicon atom. researchgate.netlibretexts.org For this compound, characteristic fragmentation pathways would include the loss of one or more ethoxy groups, cleavage of the silicon-carbon bond, and fragmentation within the iodophenoxy moiety. The presence of the heavy iodine atom is particularly significant as it imparts a distinct isotopic signature, aiding in the identification of fragments containing this part of the molecule.

A theoretical analysis of the fragmentation can predict the mass-to-charge ratio (m/z) of the most likely fragments, which is crucial for interpreting the resulting mass spectrum.

Table 1: Theoretical Fragmentation Data for this compound

Fragment Structure Lost Neutral Fragment Theoretical m/z
[C13H21IO4Si]+ (Molecular Ion) - 396.0
[M - OCH2CH3]+ •OCH2CH3 351.0
[M - 2(OCH2CH3)]+ 2(•OCH2CH3) 306.0
[M - 3(OCH2CH3)]+ 3(•OCH2CH3) 261.0
[CH2OC6H4I]+ •Si(OCH2CH3)3 232.9
[OC6H4I]+ •CH2Si(OCH2CH3)3 218.9

This interactive table outlines the expected major fragments, their corresponding neutral losses, and calculated m/z values, providing a guide for spectral interpretation.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray Diffraction (XRD) is the principal technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orgiastate.edu While this compound itself may be a liquid or amorphous solid, its derivatives can often be synthesized as crystalline materials. iastate.edu Single-crystal XRD can provide a complete three-dimensional model of the molecule's structure, revealing exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. tcd.iedrawellanalytical.com

For polycrystalline or powdered samples, Powder X-ray Diffraction (PXRD) is employed. libretexts.org This method is invaluable for identifying crystalline phases, assessing sample purity, and determining the unit cell parameters of a material. iastate.edulibretexts.org

Table 2: Information Obtainable from XRD Analysis of Crystalline Derivatives

XRD Technique Sample Type Key Information Provided
Single-Crystal XRD Single crystal (>0.1 mm) Complete 3D atomic structure, bond lengths, bond angles, molecular conformation, crystal packing. wikipedia.org

This table differentiates the applications and outputs of single-crystal versus powder XRD techniques for studying crystalline silane derivatives.

Small-Angle X-ray Scattering (SAXS) is a complementary technique to XRD that probes structural features on a larger length scale, typically from nanometers to hundreds of nanometers. researchgate.netresearchgate.net This makes it exceptionally well-suited for analyzing the structure of non-crystalline or nanostructured materials, such as the organic-inorganic hybrid materials that can be synthesized from this compound via sol-gel processes. researchgate.netnih.govacs.orgrsc.org

SAXS provides statistically significant information about the shape, size, and spatial arrangement of nanoparticles or pores. researchgate.netdaneshyari.com For mesoporous materials, SAXS can determine the type of ordered structure (e.g., hexagonal, cubic), unit cell size, and pore dimensions. daneshyari.comnih.gov Furthermore, in-situ SAXS experiments can monitor the evolution of these nanostructures in real-time during the synthesis process, offering kinetic and mechanistic insights. nih.govmdpi.comacs.org

Table 3: Comparison of XRD and SAXS for Material Characterization

Technique Length Scale Information Yielded Typical Application for Silane-Derived Materials
XRD Atomic (Angstroms) Atomic positions, crystal structure, phase identification. tcd.ie Determining the molecular structure of crystalline derivatives.

| SAXS | Nanoscale (1-100+ nm) | Particle/pore size and shape, mesostructure ordering, fractal dimensions. researchgate.net | Characterizing the nanoscale architecture of amorphous or mesoporous hybrid silica (B1680970) materials. daneshyari.com |

This interactive table compares the scales and applications of XRD and SAXS, highlighting their complementary roles in the full characterization of materials derived from the target silane.

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography of a material at high magnification. mdpi.com When this compound is used to create coatings or functionalize surfaces, SEM is essential for evaluating the quality and characteristics of the resulting layer. rsc.org

| Particle Dispersion | Distribution of any embedded nanoparticles or agglomerates. mdpi.comacs.org | Crucial for the performance of nanocomposite materials. |

This table details the key morphological characteristics of silane-based coatings that can be effectively evaluated using SEM.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. nanocomposix.com To be analyzed by TEM, a sample must be sufficiently thin to allow electrons to pass through it. nih.gov

For hybrid materials or nanoparticles synthesized using this compound, TEM provides direct visualization of nanoscale features. researchgate.netnih.gov It can be used to confirm the internal mesoporous structure suggested by SAXS data, showing the arrangement and size of pores and channels. nih.govmdpi.com TEM is also used to measure the thickness of core-shell structures, visualize the internal distribution of different components within a nanocomposite, and determine the size and shape distribution of individual nanoparticles with high precision. nih.govmdpi.comresearchgate.netacs.org

Table 5: Comparative Applications of SEM and TEM for Silane-Derived Materials

Technique Primary Application Information Obtained
SEM Surface Imaging Topography, morphology, microscale defects, surface particle distribution. researchgate.nettamu.edu

| TEM | Internal Structure Imaging | Nanoparticle size/shape, internal porosity, core-shell thickness, crystal lattice imaging. nanocomposix.comnih.gov |

This interactive table contrasts the primary uses of SEM and TEM, clarifying their distinct roles in the characterization of materials synthesized from this compound.

Theoretical and Computational Studies of Triethoxy 4 Iodophenoxy Methyl Silane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.orgnih.govmdpi.com It is particularly useful for predicting the reactivity and properties of molecules like Triethoxy[(4-iodophenoxy)methyl]silane. DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

These calculations would allow for the prediction of reactive sites on the this compound molecule. For instance, the analysis of the electrostatic potential surface could indicate regions susceptible to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and kinetic stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates. nih.gov By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility and kinetics of different reaction pathways can be compared.

For this compound, this approach is valuable for studying its hydrolysis and condensation reactions, which are the fundamental steps in the sol-gel process. nih.gov It can also be used to investigate its reactions with other molecules, for example, in its application as a coupling agent.

Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound

Hydrolysis StepReactionPredicted Activation Energy (kcal/mol)
First HydrolysisSi-OEt + H₂O → Si-OH + EtOH15.2
Second HydrolysisSi-(OEt)₂ + 2H₂O → Si-(OH)₂ + 2EtOH14.5
Third HydrolysisSi-(OEt)₃ + 3H₂O → Si-(OH)₃ + 3EtOH13.8

Note: The data in this table is illustrative and represents a potential trend where subsequent hydrolysis steps may have slightly lower activation energies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.netproquest.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes and macroscopic properties.

Conformational Analysis and Intermolecular Interactions

MD simulations are well-suited for exploring the conformational landscape of flexible molecules like this compound. The molecule possesses several rotatable bonds, particularly around the silicon atom and the ether linkage. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or on a surface) and the energy barriers between different conformational states.

Furthermore, these simulations can provide a detailed picture of the intermolecular interactions between this compound molecules or with solvent molecules. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for understanding its physical properties and behavior in solution.

Simulation of Sol-Gel Polymerization Processes

The sol-gel process involves the hydrolysis and subsequent condensation of alkoxide precursors to form a gel. researchgate.netunc.edu MD simulations can be used to model these complex processes at the molecular level. For this compound, simulations could track the initial stages of polymerization, including the formation of silanol (B1196071) groups through hydrolysis and the subsequent formation of siloxane bridges (Si-O-Si) via condensation reactions.

These simulations can help in understanding how factors such as reactant concentrations, temperature, and the presence of catalysts influence the rate of polymerization and the structure of the resulting polymer network. nih.gov

Mechanistic Elucidation through Computational Approaches

The combination of quantum chemical calculations and molecular dynamics simulations provides a powerful toolkit for the detailed elucidation of reaction mechanisms. acs.org For this compound, computational approaches can be used to investigate the mechanisms of its key reactions.

For instance, in the context of its use as a coupling agent to modify surfaces, a multi-scale modeling approach could be adopted. DFT calculations could be used to study the initial adsorption and reaction of a single this compound molecule on a model surface, identifying the most favorable binding sites and the associated reaction energetics. Subsequently, MD simulations could be used to model the behavior of a larger number of molecules at the interface, providing insights into the self-assembly and film formation processes.

By integrating these computational techniques, a comprehensive understanding of the chemical and physical processes governing the behavior of this compound can be achieved, from the electronic level to the macroscopic scale.

Future Research Directions and Emerging Applications

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of Triethoxy[(4-iodophenoxy)methyl]silane will likely focus on developing more efficient, sustainable, and cost-effective methodologies. Current synthetic strategies for similar aryloxysilanes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is anticipated to explore greener synthetic pathways.

One promising approach involves the palladium-catalyzed cross-coupling of 4-iodophenol (B32979) with a suitable (chloromethyl)triethoxysilane. researchgate.net Research in this area could focus on developing novel, highly active, and reusable palladium catalysts to improve reaction efficiency and minimize metal contamination in the final product. Furthermore, the use of greener solvents and energy-efficient reaction conditions, such as microwave or flow chemistry, could significantly enhance the sustainability of the synthesis.

Another avenue for exploration is the direct C-H functionalization of phenoxymethyltriethoxysilane with a suitable iodine source. While challenging, this approach would be highly atom-economical and could significantly simplify the synthetic process. Additionally, investigating biocatalytic routes, employing enzymes to catalyze the formation of the ether linkage, could offer a highly selective and environmentally benign synthetic strategy.

Synthetic ApproachPotential AdvantagesResearch Focus
Palladium-Catalyzed Cross-CouplingHigh efficiency, good functional group toleranceDevelopment of reusable catalysts, use of green solvents
Direct C-H IodinationHigh atom economy, simplified processCatalyst development for selective iodination
BiocatalysisHigh selectivity, environmentally benignEnzyme screening and engineering

Exploration in Stimuli-Responsive Organosilicon Materials

The presence of the iodophenyl group in this compound makes it an excellent candidate for the development of stimuli-responsive or "smart" materials. mdpi.comnih.govnih.gov These materials can change their physical or chemical properties in response to external stimuli such as light, pH, or specific molecules. rsc.orgresearchgate.net

Future research could focus on incorporating this silane (B1218182) into polymer matrices to create materials that respond to specific triggers. For instance, the carbon-iodine bond can be cleaved under certain conditions, such as exposure to UV light or specific chemical reagents. ugr.esacs.org This property could be harnessed to create photo-degradable polymers or materials that release an encapsulated cargo upon irradiation.

Furthermore, the iodophenyl group can be transformed into other functional groups that are responsive to different stimuli. For example, it can be converted to a boronic ester, which is responsive to reactive oxygen species (ROS). nih.gov This would enable the development of materials for targeted drug delivery to disease sites with high ROS concentrations, such as tumors or inflamed tissues. researchgate.net The development of such materials could have significant implications for advanced drug delivery systems and diagnostics. nih.gov

StimulusPotential ApplicationResearch Focus
Light (UV)Photo-degradable polymers, controlled releaseInvestigating cleavage conditions and cargo release kinetics
Chemical ReagentsChemically-triggered material degradationDeveloping selective cleavage agents
Reactive Oxygen Species (ROS)Targeted drug delivery, diagnosticsSynthesis of ROS-responsive derivatives

Integration into Advanced Nanomaterial Design and Fabrication

The triethoxysilane (B36694) functionality of this compound allows for its straightforward integration into silica-based nanomaterials, such as nanoparticles and mesoporous silica (B1680970). nih.gov This opens up possibilities for the design and fabrication of advanced nanomaterials with tailored properties and functionalities.

Future research could involve the use of this silane as a surface modification agent for silica nanoparticles. researchgate.net The iodophenyl group on the surface of the nanoparticles could then be used as a versatile platform for the attachment of various molecules, including targeting ligands, drugs, or imaging agents. nih.gov This would enable the creation of multifunctional nanoparticles for applications in targeted drug delivery, medical imaging, and diagnostics.

Moreover, this compound can be used as a precursor in the synthesis of hybrid organic-inorganic nanomaterials. By co-condensing this silane with other silica precursors, it is possible to create materials with the iodophenyl group integrated throughout the material's framework. These materials could exhibit unique optical, electronic, or catalytic properties. The ability to precisely control the placement of this functional group within a nanomaterial architecture is a key area for future exploration. nih.gov

Nanomaterial PlatformApplication AreaResearch Focus
Surface-Functionalized NanoparticlesTargeted drug delivery, medical imagingCovalent attachment of biomolecules, in vivo studies
Hybrid Organic-Inorganic NanomaterialsCatalysis, sensing, electronicsControl of material morphology and properties
Mesoporous SilicaControlled release, catalysisLoading and release of guest molecules

Expansion of Catalytic Applications Beyond Cross-Coupling

While the iodophenyl group is a well-established precursor for cross-coupling reactions, future research could explore the catalytic applications of this compound and its derivatives beyond this traditional role. The unique electronic properties of the iodophenyl group, combined with the silicon atom, could lead to novel catalytic activities.

One area of investigation could be the use of this compound as a precursor for the synthesis of novel catalysts. The iodo group can be readily converted into other functional groups, such as phosphines or N-heterocyclic carbenes, which are common ligands in catalysis. By tethering these catalytic moieties to a silica support via the triethoxysilane group, it may be possible to create highly active and recyclable heterogeneous catalysts.

Furthermore, the Lewis acidity of the silicon atom, influenced by the electron-withdrawing nature of the iodophenoxy group, could be exploited in organocatalysis. Research could focus on evaluating the catalytic activity of this compound in reactions such as aldol additions or Michael reactions. The development of metal-free catalytic systems is a significant goal in sustainable chemistry, and this compound could offer new possibilities in this area. Arylsilanes have already shown promise in gold-catalyzed oxyarylation of alkenes. acs.org

Catalytic ApproachPotential ReactionResearch Focus
Heterogeneous CatalysisCross-coupling, hydrogenationSynthesis of supported catalysts, catalyst recycling studies
OrganocatalysisAldol reactions, Michael additionsInvestigation of Lewis acidity and catalytic mechanism
PhotocatalysisRedox reactionsExploration of excited-state properties

Investigation of Environmental and Biological Compatibility for Material Applications

For any new material to be widely adopted, a thorough understanding of its environmental and biological compatibility is crucial. Future research on this compound and its derived materials will need to address these aspects comprehensively.

Studies on the biodegradability of polymers and materials containing this silane will be important. hskbrchemical.com The ether and siloxane bonds may be susceptible to hydrolysis, and understanding the degradation products and their environmental fate will be essential. Research could focus on designing materials that degrade into non-toxic byproducts.

In terms of biocompatibility, in vitro and in vivo studies will be necessary to evaluate the cytotoxicity and immunogenicity of materials derived from this compound, particularly for biomedical applications. mdpi.com The presence of iodine may offer some inherent radiopaque properties, which could be beneficial for medical imaging, but its long-term effects in the body would need to be carefully assessed. nih.gov The toxicity of functionalized silica nanoparticles has been a subject of study and would be relevant to nanomaterials derived from this silane. aaqr.org

Area of InvestigationKey MetricsResearch Focus
Environmental CompatibilityBiodegradability, ecotoxicity of degradation productsLong-term environmental fate studies
Biological CompatibilityCytotoxicity, immunogenicity, hemocompatibilityIn vitro and in vivo toxicological studies
RadiopacityX-ray attenuationEvaluation for potential use in medical imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.